2-Amino-4-ethyloctanoic acid
CAS No.:
Cat. No.: VC18273100
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21NO2 |
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Molecular Weight | 187.28 g/mol |
IUPAC Name | 2-amino-4-ethyloctanoic acid |
Standard InChI | InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
Standard InChI Key | HIPFDSJQVKURRQ-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CC)CC(C(=O)O)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of 2-amino-4-ethyloctanoic acid is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol . Its IUPAC name is 2-amino-4-ethyloctanoic acid, and its SMILES notation is CCC(CC)CC(C(=O)O)N, reflecting the ethyl branch at C4 and the amino group at C2 .
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-amino-4-ethyloctanoic acid | |
InChI Key | HIPFDSJQVKURRQ-UHFFFAOYNA-N | |
XLogP3 | 0.2 (predicted) | |
Hydrogen Bond Donors | 2 |
Stereochemical Variants
Enantiomers of this compound have been identified, including (R)-2-amino-4-ethyloctanoic acid (CAS: 1690213-03-6) and (S)-2-amino-4-ethyloctanoic acid (CAS: 1690240-13-1) . These stereoisomers are critical in chiral synthesis and biological activity studies.
Synthesis and Production
While direct synthesis protocols for 2-amino-4-ethyloctanoic acid are sparsely documented, analogous methods for related amino acids suggest potential pathways:
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Reductive Amination: Reaction of 4-ethyl-2-ketooctanoic acid with ammonia or amines under catalytic hydrogenation .
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Enzymatic Approaches: Use of transaminases or aldolases to introduce the amino group stereoselectively, as seen in the synthesis of similar β-amino acids .
Challenges:
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The ethyl branch introduces steric hindrance, complicating traditional peptide coupling reactions .
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Scalability remains limited due to the need for enantiomeric purity in pharmaceutical applications .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
---|---|---|
Boiling Point | 294.8 ± 23.0°C (predicted) | |
Density | 0.975 ± 0.06 g/cm³ (predicted) | |
pKa | 2.58 ± 0.44 (predicted) | |
Solubility | Soluble in polar solvents (e.g., water, methanol) |
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
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NMR: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (CH₂ adjacent to amino group), δ 3.6 ppm (NH₂) .
Applications and Biological Relevance
Industrial Uses
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Peptide Synthesis: Serves as a building block for modified peptides with enhanced stability or bioactivity .
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Pharmaceutical Intermediates: Investigated in the development of protease inhibitors and receptor antagonists .
Metabolic Studies
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